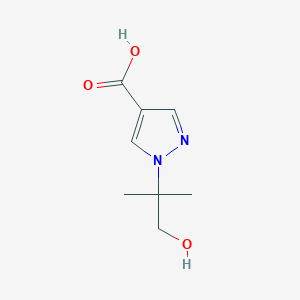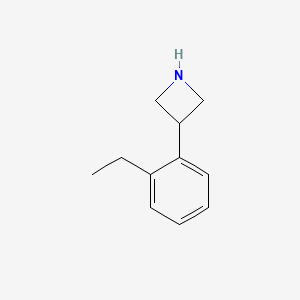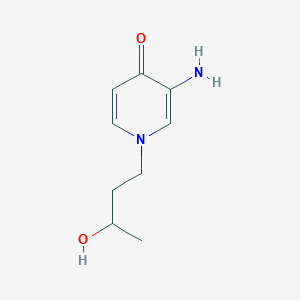
2-acetyl-5-bromo-2,3-dihydro-1H-inden-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-acetyl-5-bromo-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C11H9BrO2 It is a derivative of indanone, featuring an acetyl group at the second position and a bromine atom at the fifth position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-5-bromo-2,3-dihydro-1H-inden-1-one typically involves the bromination of 2-acetyl-2,3-dihydro-1H-inden-1-one. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, at a controlled temperature to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through appropriate purification techniques.
化学反应分析
Types of Reactions
2-acetyl-5-bromo-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide in acetic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound-3-carboxylic acid, while reduction could produce 2-acetyl-5-bromo-2,3-dihydro-1H-inden-1-ol.
科学研究应用
2-acetyl-5-bromo-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for the development of new pharmaceuticals.
Biological Studies: It can be used in studies to understand the biological activity of indanone derivatives.
Industrial Applications:
作用机制
The mechanism of action of 2-acetyl-5-bromo-2,3-dihydro-1H-inden-1-one is not well-documented. like other indanone derivatives, it may interact with biological targets through its carbonyl and bromine functionalities. These interactions could involve binding to enzymes or receptors, leading to modulation of biological pathways.
相似化合物的比较
Similar Compounds
2-acetyl-2,3-dihydro-1H-inden-1-one: Lacks the bromine atom, making it less reactive in substitution reactions.
5-bromo-2,3-dihydro-1H-inden-1-one:
2-acetyl-5-chloro-2,3-dihydro-1H-inden-1-one: Similar structure but with a chlorine atom instead of bromine, which may alter its chemical properties and reactivity.
Uniqueness
2-acetyl-5-bromo-2,3-dihydro-1H-inden-1-one is unique due to the presence of both an acetyl group and a bromine atom, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a valuable intermediate in organic synthesis and a promising candidate for further research in medicinal chemistry.
属性
分子式 |
C11H9BrO2 |
|---|---|
分子量 |
253.09 g/mol |
IUPAC 名称 |
2-acetyl-5-bromo-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C11H9BrO2/c1-6(13)10-5-7-4-8(12)2-3-9(7)11(10)14/h2-4,10H,5H2,1H3 |
InChI 键 |
STAYSAPEIVUPEQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1CC2=C(C1=O)C=CC(=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 1-(hydroxymethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15278304.png)

![Methyl 4-methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate](/img/structure/B15278322.png)
![4-Methoxybenzyl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B15278331.png)
![6,7-Dihydropyrido[3,4-d]pyrimidin-8(5H)-one](/img/structure/B15278341.png)
![5,6,7,8-Tetrahydro-pyrazo[1,5-a][1,4]diazepin-9-one](/img/structure/B15278353.png)
amine](/img/structure/B15278359.png)






![tert-Butyl (2-oxa-7-azaspiro[4.4]nonan-9-yl)carbamate](/img/structure/B15278394.png)
